2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
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Overview
Description
2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide: is an organic compound characterized by its complex structure, which includes a pentamethylbenzene core and an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves multiple steps The initial step often includes the methylation of benzene to form pentamethylbenzeneThe reaction conditions usually require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes and subsequent sulfonamide formation. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The indole moiety is particularly significant due to its presence in many biologically active compounds .
Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The sulfonamide group is known for its antibacterial properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The indole derivative may interact with cellular receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
Pentamethylbenzene: Shares the pentamethylbenzene core but lacks the indole and sulfonamide groups.
Indole Derivatives: Compounds like indole-3-acetic acid or indomethacin share the indole structure but differ in other functional groups.
Sulfonamides: Compounds such as sulfanilamide share the sulfonamide group but have different aromatic cores.
Uniqueness: The uniqueness of 2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide lies in its combination of a highly methylated benzene ring, an indole derivative, and a sulfonamide group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-11-12(2)14(4)20(15(5)13(11)3)26(24,25)21-17-7-8-18-16(9-17)10-19(23)22(18)6/h7-9,21H,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOQVPGOCVDKDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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